Computational Physicochemical Differentiation from Unsubstituted and Regioisomeric Analogs
Computed physicochemical descriptors provide a class-level basis for differentiation. The target compound's predicted lipophilicity (XLogP3 = 3.6) is measurably higher than that of the unsubstituted parent compound 3-oxo-3-phenylpropanamide (XLogP3 ≈ 0.8) [1]. This difference in logP is expected to influence membrane permeability and non-specific protein binding. Similarly, the TPSA of 46.2 Ų differs from regioisomeric analogs (e.g., moving the fluorine to the 3-position or methyl to the 4-position) which would alter the spatial distribution of polar atoms, a key parameter for blood-brain barrier penetration predictions [2].
| Evidence Dimension | Predicted Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 3.6 |
| Comparator Or Baseline | 3-oxo-3-phenylpropanamide (unsubstituted parent): ~0.8 |
| Quantified Difference | Δ XLogP3 ≈ +2.8 units |
| Conditions | Computational prediction (PubChem XLogP3 model) |
Why This Matters
For procurement in medicinal chemistry campaigns, a higher logP suggests improved membrane permeability potential, influencing the choice of this scaffold over more polar, unsubstituted analogs for intracellular target projects.
- [1] PubChem. (2026). Compound Summary for CID 2554773, N-(4-fluoro-2-methylphenyl)-3-oxo-3-phenylpropanamide. Computed Properties section. View Source
- [2] PubChem. (2026). Compound Summary for CID 80673, 3-oxo-3-phenylpropanamide. Computed Properties section. View Source
